

# IUPAC name and synonyms for 3-Ethylbenzaldehyde

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## Compound of Interest

Compound Name: **3-Ethylbenzaldehyde**

Cat. No.: **B1676439**

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## An In-depth Technical Guide to **3-Ethylbenzaldehyde**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-Ethylbenzaldehyde**, a substituted aromatic aldehyde. It covers its chemical identity, physicochemical properties, spectral data, synthesis and analysis protocols, and known biological activities. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

## Chemical Identity and Synonyms

The primary identifier for this compound is its IUPAC name, supported by its CAS registry number for unambiguous identification in databases and publications.

Identifier	Value
IUPAC Name	3-ethylbenzaldehyde[1][2]
CAS Number	34246-54-3[1][3]
Molecular Formula	C <sub>9</sub> H <sub>10</sub> O[4]
Molecular Weight	134.18 g/mol [4]
InChI Key	LLYXUFQXCNIGDG-UHFFFAOYSA-N[2]
SMILES	CCC1=CC(=CC=C1)C=O[1]

The compound is also known by several synonyms, which are frequently encountered in chemical literature and commercial catalogs.

Synonyms:

- m-Ethylbenzaldehyde[1][3]
- Benzaldehyde, 3-ethyl-[1][3]
- 3-Ethyl-benzaldehyde[1]

## Physicochemical Properties

The physical and chemical properties of **3-Ethylbenzaldehyde** are summarized below. These data are crucial for its handling, storage, and application in experimental settings.

Property	Value
Physical Form	Liquid[2]
Color	Colorless oil[5]
Boiling Point	214.3 °C at 760 mmHg[4]
Density	1.001 g/cm <sup>3</sup> [4]
Flash Point	86.6 °C[4]
Refractive Index	1.548[4]
Storage Temperature	Inert atmosphere, room temperature[2]
Purity	Typically ≥95%[2]

## Spectral Data

Detailed spectral data are essential for the structural elucidation and purity assessment of **3-Ethylbenzaldehyde**.

### <sup>1</sup>H NMR Spectroscopy

The <sup>1</sup>H NMR spectrum provides detailed information about the proton environment in the molecule.

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
1.28	t	7.2	3H	-CH <sub>3</sub>
2.74	q	7.2	2H	-CH <sub>2</sub> -
7.42 - 7.48	m	2H	Ar-H	
7.69 - 7.72	m	2H	Ar-H	
10.0	s	1H		-CHO

Solvent: CDCl<sub>3</sub>,

Frequency: 400

MHz[5]

## Mass Spectrometry

Mass spectrometry data is used to determine the molecular weight and fragmentation pattern of the compound.

m/z	Description
134	Molecular Ion Peak [M] <sup>+</sup>
133	[M-H] <sup>+</sup>
119	[M-CH <sub>3</sub> ] <sup>+</sup>

Method: GC-MS[1]

## Infrared (IR) Spectroscopy

While specific peak values were not detailed in the search, IR spectroscopy is a valuable tool for identifying the functional groups present in **3-Ethylbenzaldehyde**. Key expected absorptions would include:

- ~2850-2750 cm<sup>-1</sup> for the aldehyde C-H stretch.

- $\sim 1700 \text{ cm}^{-1}$  for the C=O stretch of the aldehyde.
- $\sim 3000\text{--}2850 \text{ cm}^{-1}$  for the C-H stretches of the ethyl group and aromatic ring.
- $\sim 1600\text{--}1450 \text{ cm}^{-1}$  for the C=C stretches within the aromatic ring.

## Experimental Protocols

### Synthesis of 3-Ethylbenzaldehyde

A general procedure for the synthesis of **3-ethylbenzaldehyde** involves a Suzuki coupling reaction.<sup>[5]</sup>

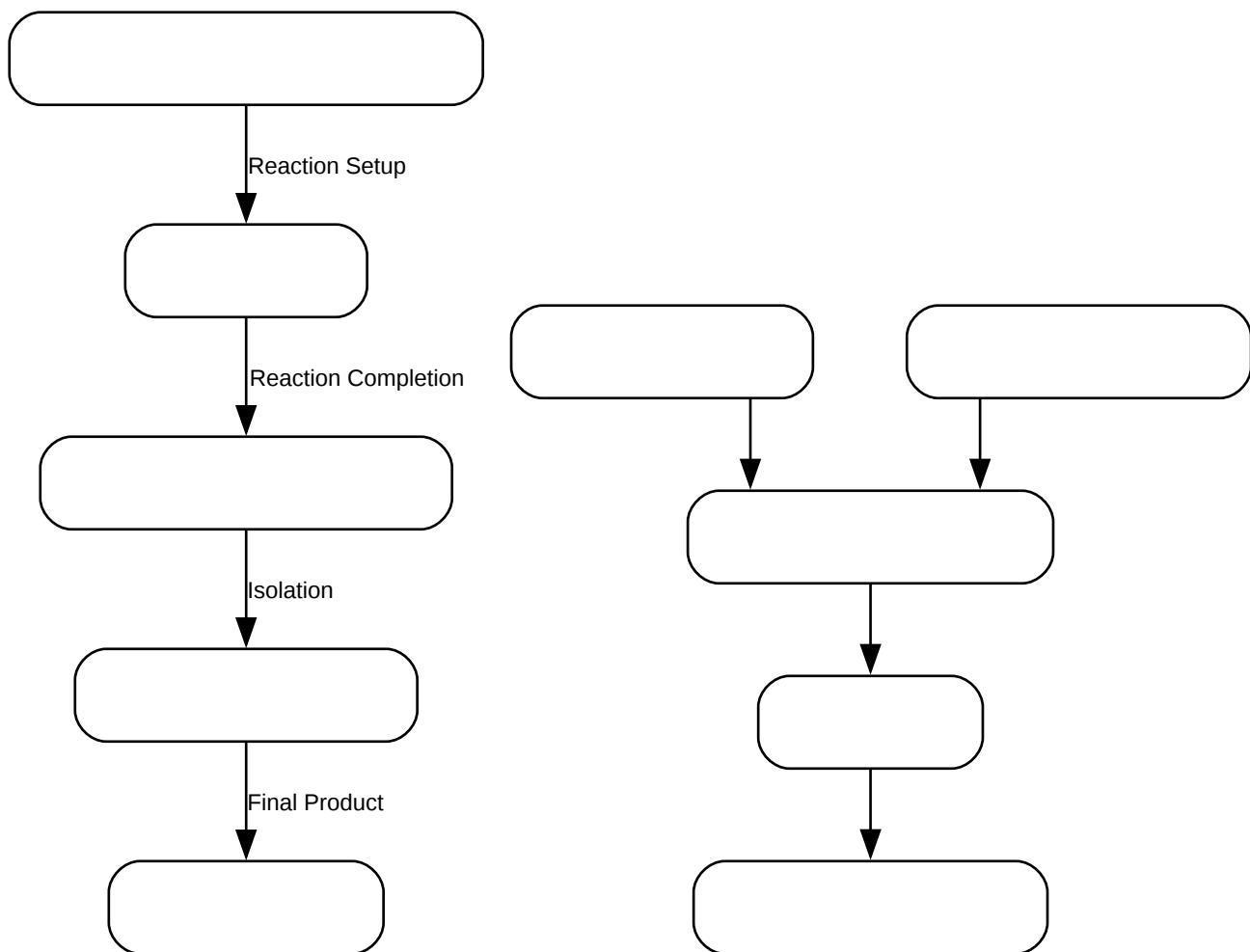
#### Materials:

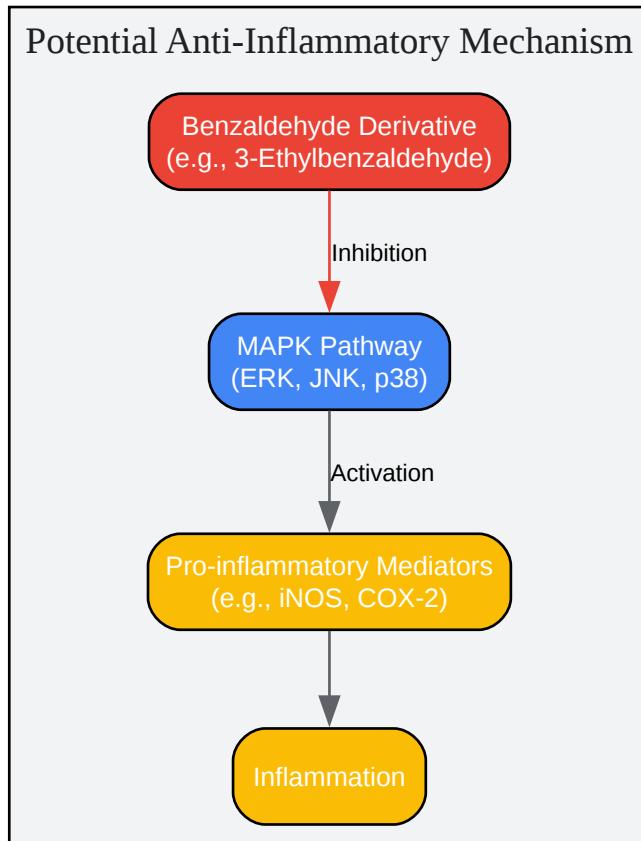
- m-bromobenzaldehyde
- Triethylborane (1.0 M in THF)
- Pd(dppf)Cl<sub>2</sub> (palladium catalyst)
- CsOAc (Cesium acetate)
- Tetrahydrofuran (THF)
- Ether
- Saturated aqueous NaHCO<sub>3</sub>
- Brine
- Anhydrous Na<sub>2</sub>SO<sub>4</sub>

#### Procedure:

- To a suspension of m-bromobenzaldehyde (0.370 g, 2.00 mmol), Pd(dppf)Cl<sub>2</sub> (14.6 mg, 20.0  $\mu\text{mol}$ ), and CsOAc (0.384 g, 2.00 mmol) under an argon atmosphere, add triethylborane (1.00 M in THF, 2.00 mL, 2.00 mmol) and THF (3.0 mL).<sup>[5]</sup>

- Heat the mixture to reflux and maintain for 6 hours.[5]
- After the reaction is complete, cool the mixture to room temperature.[5]
- Dilute the mixture with ether.[5]
- Wash the organic layer sequentially with saturated aqueous  $\text{NaHCO}_3$  and brine.[5]
- Dry the organic layer over anhydrous  $\text{Na}_2\text{SO}_4$ , filter, and concentrate under vacuum.[5]
- Purify the residue by silica gel fast column chromatography to yield **3-ethylbenzaldehyde** as a colorless oil.[5]





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## References

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